molecular formula C21H20N2O4S B2420501 N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide CAS No. 899983-52-9

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Cat. No.: B2420501
CAS No.: 899983-52-9
M. Wt: 396.46
InChI Key: IQWJDEMLGVJWLM-UHFFFAOYSA-N
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Description

“N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinoline analogs . These compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Scientific Research Applications

Therapeutic Potential and Synthesis

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide derivatives have been studied for their therapeutic potential, demonstrating a wide range of biological activities. One such derivative, synthesized via a sequence of Povarov cycloaddition reaction and N-furoylation processes, exhibited potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties. The compound was fully characterized through various spectroscopic techniques, underscoring its relevance in medical research (Bonilla-Castañeda et al., 2022).

Tyrosinase Inhibition

Another study focused on the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives as potent tyrosinase inhibitors, revealing their effectiveness with IC50 values significantly lower than that of kojic acid. This research highlighted the compounds' potential in treating hyperpigmentation disorders, supported by chemoinformatics and molecular docking studies to elucidate the mechanistic approach (Dige et al., 2019).

Bioisosteric Enhancements

Bioisosteric replacements in the structure of N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides have been employed to enhance analgesic properties. Replacing the phenyl ring with an isosteric heterocycle, specifically 3-pyridine derivatives, significantly increased analgesic activity, providing insights into the design of more effective analgesics (Ukrainets et al., 2016).

Allosteric Modulation of FFA3 Receptor

Research into the free fatty acid 3 receptor (FFA3) identified 4-(furan-2-yl)-2-methyl-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide as a selective and moderately potent positive allosteric modulator. This compound's study illustrates the complex pharmacology of FFA3 modulation, offering potential therapeutic strategies for metabolic and inflammatory diseases (Hudson et al., 2014).

Properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-15-6-9-18(10-7-15)28(25,26)23-12-2-4-16-14-17(8-11-19(16)23)22-21(24)20-5-3-13-27-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWJDEMLGVJWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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